molecular formula C10H7BrF2O B2669212 7-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran CAS No. 2248277-22-5

7-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran

Cat. No.: B2669212
CAS No.: 2248277-22-5
M. Wt: 261.066
InChI Key: PVKHZNUYJIYVRT-UHFFFAOYSA-N
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Description

7-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran is a chemical compound that belongs to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran typically involves the bromination of a precursor compound followed by the introduction of difluoromethyl and methyl groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzofuran ring. Subsequent reactions with difluoromethylating and methylating agents complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory treatments.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-(difluoromethyl)-2H-indazole
  • 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
  • 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

Uniqueness

Compared to similar compounds, 7-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran stands out due to its specific substitution pattern on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

7-bromo-2-(difluoromethyl)-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2O/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKHZNUYJIYVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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